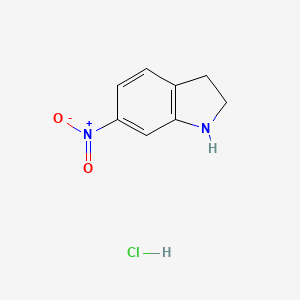

6-Nitroindoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-10(12)7-2-1-6-3-4-9-8(6)5-7;/h1-2,5,9H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFNYJDQZRSLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696292 | |

| Record name | 6-Nitro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-53-8 | |

| Record name | 1H-Indole, 2,3-dihydro-6-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Nitroindoline hydrochloride chemical properties and structure

An In-Depth Technical Guide to 6-Nitroindoline Hydrochloride: Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights, explain the causality behind its chemical behavior, and provide validated protocols for its application.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 1187929-53-8) is a heterocyclic building block whose value lies in its unique combination of a reactive indoline core, a versatile nitro functional group, and the enhanced stability and solubility conferred by its hydrochloride salt form.[1] The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The presence of the nitro group at the 6-position significantly influences the molecule's electronic properties and provides a synthetic handle for conversion into an amino group, a critical step in the synthesis of many targeted therapeutics.[3][4] Consequently, this compound is frequently employed as a key precursor in the development of novel agents for oncology and neuropharmacology.[1]

Core Chemical and Physical Properties

For efficient and safe experimental design, a clear understanding of the fundamental properties of this compound is essential. The data below has been consolidated from reliable chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1187929-53-8 | [1] |

| Molecular Formula | C₈H₈N₂O₂·HCl | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Grey to light-colored solid/crystalline powder | [1][5] |

| Purity | Typically ≥95% (by HPLC) | [1] |

| Melting Point | 66°C to 70°C (for free base) | [5] |

| Solubility | Soluble in methanol, ethyl acetate, and acetone. The hydrochloride salt form enhances solubility in polar solvents compared to the free base. | [1][5] |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture. | [1][6] |

Molecular Structure and Spectroscopic Elucidation

The structure of this compound combines an aromatic benzene ring fused to a five-membered pyrrolidine ring, with a nitro group substituent and protonation at the indoline nitrogen.

Caption: Structure of this compound.

The key structural features dictating its chemical personality are:

-

Indoline Nitrogen : As a hydrochloride salt, the nitrogen atom is protonated, rendering it non-nucleophilic and withdrawing electron density from the adjacent aromatic ring. This protonation is a key factor in the compound's stability and handling characteristics.

-

Nitro Group (-NO₂) : This powerful electron-withdrawing group deactivates the benzene ring towards electrophilic substitution. Its primary synthetic value is its facile reduction to a nucleophilic amino group (-NH₂), which is a cornerstone of its application in building complex molecules.[7]

-

Aromatic System : The electronic nature of the benzene ring is modulated by both the fused pyrrolidine ring and the nitro group, influencing its reactivity in coupling and substitution reactions.

Spectroscopic Signature

Structural confirmation relies on a combination of spectroscopic techniques.[8][9] Below are the expected characteristic signals.

| Technique | Observation and Interpretation |

| ¹H NMR | Aromatic Protons (3H): Signals expected in the δ 7.0-8.0 ppm range. The proton ortho to the nitro group will be the most downfield. Aliphatic Protons (4H): Two sets of triplets corresponding to the -CH₂-CH₂- protons of the pyrrolidine ring, typically in the δ 3.0-4.0 ppm range. Amine Proton (2H): A broad singlet for the N⁺H₂ proton, shifted significantly downfield due to protonation, potentially δ > 10 ppm (solvent dependent). The formation of the hydrochloride salt causes a notable downfield shift for all protons compared to the free base.[10] |

| IR Spectroscopy | N-H Stretch: A broad absorption band for the secondary ammonium salt (R₂N⁺H₂) in the 2400-2800 cm⁻¹ region. C-H Stretch (Aromatic/Aliphatic): Peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic). N-O Stretch (Nitro Group): Two strong, characteristic absorption bands at approximately 1550-1500 cm⁻¹ (asymmetric) and 1360-1330 cm⁻¹ (symmetric).[11] C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.[12] |

| Mass Spectrometry (ESI+) | The primary observed ion will be the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to C₈H₈N₂O₂. Expected m/z: 165.06. High-resolution mass spectrometry can confirm the elemental composition.[13][14] |

Synthesis, Reactivity, and Strategic Applications

Synthetic Pathways

While various methods exist for synthesizing nitroindole derivatives, a common laboratory-scale approach to 6-nitroindoline involves the selective reduction of the pyrrole double bond of 6-nitroindole.[15]

Caption: General synthetic workflow to 6-Nitroindoline HCl.

Key Chemical Transformations and Applications

The synthetic utility of this compound is centered on the transformation of its nitro group and subsequent functionalization.

-

Reduction of the Nitro Group : This is the most critical reaction, converting the electron-withdrawing nitro group into a versatile amino group. This transformation is pivotal for using the molecule as a building block in drug synthesis.[7] The resulting 6-aminoindoline is a key intermediate for compounds that bind to DNA or other biological targets.[4]

-

Intermediate in Antitumor Agent Synthesis : 6-Nitroindoline is a precursor to the DNA-binding subunit of potent duocarmycin and CC-1065 analogs.[4] After reduction to 6-aminoindoline, the amino group is used as a nucleophile to couple with the DNA alkylating portion of the target molecule, demonstrating its direct application in oncology drug development.

-

Scaffold for CNS-Active Compounds : The indoline core is prevalent in molecules targeting the central nervous system. This precursor is utilized in research programs aimed at discovering new treatments for neurological disorders by serving as a rigid scaffold for building more complex structures.[1][2]

Caption: Key reaction pathway for utilizing 6-Nitroindoline HCl.

Safety, Handling, and Experimental Protocols

Hazard Identification and Safe Handling

As with any chemical reagent, adherence to safety protocols is paramount.

-

Hazards : GHS information indicates the parent compound, 6-nitroindoline, may cause skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed.[13]

-

Personal Protective Equipment (PPE) : Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[16][17]

-

Handling : Avoid generating dust. Use spark-proof tools and ensure adequate ventilation. Avoid contact with strong oxidizing agents.[16][18]

-

Spills : For minor spills, sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[16]

Protocol 1: Recommended Storage and Handling

To ensure chemical integrity and longevity, a strict storage protocol is non-negotiable.

-

Receiving : Upon receipt, inspect the container for damage. Log the date of receipt.

-

Storage : Store the tightly sealed container in a refrigerator at 2-8°C.[6] The container should be opaque or stored in the dark to prevent photodegradation.

-

Dispensing : Before opening, allow the container to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation on the cold solid.

-

Weighing : Weigh the required amount quickly in a fume hood.

-

Resealing : After dispensing, flush the container with an inert gas (e.g., argon or nitrogen) before tightly resealing to minimize exposure to air and moisture.

Protocol 2: Catalytic Hydrogenation to Synthesize 6-Aminoindoline

This protocol details the most common and critical application of this compound: its reduction to 6-aminoindoline. This procedure is a self-validating system; successful conversion can be easily monitored by TLC and confirmed by mass spectrometry.

Materials & Equipment:

-

This compound

-

Palladium on carbon (10% Pd/C, 50% wet)

-

Methanol (anhydrous)

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Three-neck round-bottom flask, magnetic stirrer, condenser

-

Filtration setup (Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1 M.

-

Catalyst Addition : Carefully add 10% Palladium on carbon (0.1 eq by weight of Pd) to the solution under a stream of inert gas (argon or nitrogen). Causality Note: The catalyst is added last under inert atmosphere to prevent ignition of the solvent by the pyrophoric catalyst.

-

Hydrogenation : Purge the flask by evacuating and backfilling with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or connect to a Parr hydrogenator.

-

Reaction Monitoring : Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

-

Work-up : Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas. Trustworthiness Check: This step is critical to prevent fire when the catalyst is exposed to air.

-

Catalyst Removal : Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

-

Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-aminoindoline product, which can be used directly or purified further by crystallization or column chromatography.

Caption: Experimental workflow for the reduction of 6-Nitroindoline.

References

-

PubChem Compound Summary for CID 78502, 6-Nitro-1H-indole. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 29757, 6-Nitroindoline. National Center for Biotechnology Information. [Link]

-

Gound, V. Y., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6599. [Link]

-

PubChem Compound Summary for CID 36388, m-Nitroaniline hydrochloride. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 6-Nitroindole. In NIST Chemistry WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Nitroindole (CAS 4769-96-4). [Link]

-

Sabatino, M., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15099–15124. [Link]

-

Wang, L., et al. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 16(4), 584-592. [Link]

-

Karki, M., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(9), 8569–8578. [Link]

-

Neelarapu, R., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 8(7), 896–906. [Link]

-

Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1435. [Link]

-

Lokhande, M. V., et al. (2013). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM- LC. MS/MS, NMR and FTIR technique. IOSR Journal of Applied Chemistry, 6(2), 05-15. [Link]

-

PubChem Compound Summary for CID 11084182, 3-nitro-1H-indole. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

-

Katritzky, A. R., & Jones, R. A. (1960). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Acta Chemica Scandinavica, 14, 847-851. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

-

Ditto, A. S., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. ACS Physical Chemistry Au. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Nitroindoline, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 6-Nitroindoline | C8H8N2O2 | CID 29757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. fishersci.com [fishersci.com]

synthesis of 6-Nitroindoline hydrochloride for pharmaceutical development

An In-depth Technical Guide to the Synthesis of 6-Nitroindoline Hydrochloride for Pharmaceutical Development

Authored by: Gemini, Senior Application Scientist

Abstract

6-Nitroindoline serves as a pivotal building block in medicinal chemistry, with its derivatives finding application as potent enzyme inhibitors and antimicrobial agents.[1] The indoline scaffold, combined with the electronic properties of the nitro group, offers a versatile platform for designing novel therapeutics.[1] This guide provides a comprehensive, in-depth exploration of the synthesis, purification, and characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols but the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Strategic Overview: The Synthetic Rationale

The synthesis of this compound is most effectively approached via a two-stage process: the regioselective nitration of the indoline core followed by conversion to its hydrochloride salt.

-

Stage 1: Electrophilic Nitration: The primary challenge is the regioselective introduction of a nitro group onto the benzene ring of the indoline scaffold. Direct nitration using a mixed acid system (concentrated nitric and sulfuric acids) is the most prevalent method.[2] Under these strongly acidic conditions, the nitrogen atom of the indoline ring is protonated, forming an indolinium ion. This positively charged group acts as a deactivating, meta-directing group, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the C-6 position.[2] While the C-4 position is also a meta position, steric hindrance generally favors substitution at C-6. The primary byproduct is often the 5-nitro isomer, which necessitates a robust purification strategy.[3]

-

Stage 2: Hydrochloride Salt Formation: For pharmaceutical applications, converting the free base into a hydrochloride salt is often desirable to improve solubility, stability, and handling properties. This is a standard acid-base reaction, typically achieved by treating a solution of the purified 6-Nitroindoline with hydrochloric acid.

Logical Workflow: From Synthesis to Characterization

The overall process follows a logical progression from initial reaction to final product validation. Each step is critical for ensuring the material meets the stringent purity and identity requirements for pharmaceutical development.

Caption: Overall workflow for the synthesis of 6-Nitroindoline HCl.

Experimental Protocols

Synthesis of 6-Nitroindoline

This protocol is adapted from established procedures for the direct nitration of indoline derivatives.[2]

Materials:

-

Indoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice / Ice Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (10 volumes relative to indoline). Cool the flask in an ice-salt bath to between -10 °C and -5 °C.

-

Substrate Addition: Slowly add indoline (1.0 eq) to the cold, stirring sulfuric acid, ensuring the temperature does not rise above 0 °C. Stir until all the indoline has dissolved completely.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (2 volumes) in the dropping funnel, keeping it cooled. Add this nitrating mixture dropwise to the indoline solution over 30-45 minutes. Critically, maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Allow the ice to melt. The mixture will be strongly acidic. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification by Column Chromatography

The crude product contains the desired 6-nitro isomer along with other isomers (primarily 5-nitroindoline). Separation is achieved via silica gel chromatography.

-

Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system as the eluent.

-

Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing).

-

Fraction Collection: Collect fractions and monitor them by TLC to isolate the fractions containing the pure 6-nitroindoline isomer.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure 6-Nitroindoline as a solid.

Formation of this compound

-

Dissolution: Dissolve the purified 6-Nitroindoline free base in a minimum amount of a suitable solvent, such as ethyl acetate or diethyl ether.

-

Acidification: To the stirring solution, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Alternatively, bubble dry HCl gas through the solution.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid product with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final compound.[4]

Logical Flow of Analysis

Caption: The logical process for analytical validation.

Data Summary

The following table summarizes the expected analytical data for 6-Nitroindoline.[5][6]

| Technique | Parameter | Expected Result / Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons (~7.0-8.0 ppm), aliphatic protons on the indoline ring (~3.0-4.0 ppm). The hydrochloride salt may show shifts in the aromatic and NH proton signals. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic carbons (~110-155 ppm), aliphatic carbons (~30-60 ppm). |

| IR Spectroscopy | Key Absorptions (cm⁻¹) | Asymmetric and symmetric NO₂ stretching (~1500-1530 cm⁻¹ and ~1330-1350 cm⁻¹), N-H stretching (~3300-3400 cm⁻¹). |

| Mass Spectrometry | Molecular Ion Peak (m/z) | For the free base (C₈H₈N₂O₂), expect [M+H]⁺ at ~165.16. High-resolution MS confirms elemental composition.[7] |

| HPLC | Purity | ≥98% (as determined by peak area percentage at a suitable UV wavelength, e.g., 348 nm).[4] |

| Melting Point | Range | A sharp melting point indicates high purity. This will differ between the free base and the hydrochloride salt. |

Safety and Handling

Working with nitrating agents and nitro-aromatic compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[8] All manipulations should be performed inside a certified chemical fume hood.

-

Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive. Handle with extreme care, and always add acid to water (or in this case, acid to acid slowly) to manage heat generation.

-

Product Hazards: 6-Nitroindoline is classified as an irritant, causing skin and serious eye irritation.[9] Avoid inhalation of dust and direct contact with skin and eyes.[8]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[10]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local government regulations.[11]

Conclusion

This guide outlines a robust and validated pathway for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By understanding the chemical principles behind the regioselective nitration and adhering to the detailed protocols for synthesis, purification, and characterization, researchers can reliably produce high-purity material. The emphasis on safety and analytical validation ensures that the final compound is suitable for its intended use in the rigorous environment of drug discovery and development.

References

- Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid.

- TCI EUROPE N.V.

- Sigma-Aldrich. (2025).

- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid.

- BenchChem. (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.

- ChemicalBook. 6-Nitroindoline(19727-83-4) 1H NMR spectrum.

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid.

- Sunway Pharm Ltd. 6-Nitroindoline - CAS:19727-83-4.

- Laboratory Discounter. 6-Nitroindoline >97.0%(GC)(T) 1g.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Nitroindoline(19727-83-4) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Nitroindoline - CAS:19727-83-4 - Sunway Pharm Ltd [3wpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. 6-Nitroindoline >97.0%(GC)(T) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

The Strategic Utility of 6-Nitroindoline Hydrochloride: An In-depth Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery and organic synthesis, the indoline scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active natural products and pharmaceuticals.[1] Its rigid, bicyclic framework provides an excellent foundation for the spatial presentation of functional groups. The strategic introduction of a nitro group at the 6-position, yielding 6-nitroindoline, dramatically enhances its utility as a synthetic building block. The nitro group acts as a powerful electron-withdrawing feature and, more importantly, as a versatile chemical handle—a precursor to an amino group that unlocks a vast potential for molecular diversification.[2][3]

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 6-nitroindoline hydrochloride. Moving beyond a simple catalog of reactions, this document delves into the causality behind its synthetic applications, provides field-tested experimental protocols for its key transformations, and illustrates its strategic role in the synthesis of complex, high-value molecules, particularly in the realm of oncology.[4]

Physicochemical Properties & Safe Handling

This compound is typically supplied as a grey or light-colored solid.[2] Understanding its core properties and handling requirements is the first step in its successful application.

| Property | Value | Reference(s) |

| IUPAC Name | 6-nitro-2,3-dihydro-1H-indole hydrochloride | [2][5] |

| CAS Number | 1187929-53-8 | [2] |

| Molecular Formula | C₈H₈N₂O₂·HCl | [2] |

| Molecular Weight | 200.62 g/mol | [2] |

| Appearance | Grey solid | [2] |

| Purity | Typically ≥95% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture. | [2][6] |

Safety & Handling Protocol:

As a nitroaromatic compound and an amine salt, this compound requires careful handling to ensure laboratory safety and maintain the integrity of the reagent.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]

-

Dispensing: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which can affect the compound's stability and reactivity.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8] The hydrochloride salt is acidic and will react with bases to form the free base.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Core Synthetic Utility: The Nitro and Amine Handles

The synthetic power of this compound is derived from its two primary reactive sites: the nitro group on the aromatic ring and the secondary amine of the indoline core. The strategic manipulation of these two sites allows for a logical and phased construction of complex molecules.

The Nitro Group: A Masked Amine

The most pivotal feature of 6-nitroindoline is the nitro group. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution. However, its true value lies in its facile reduction to a primary aromatic amine (6-aminoindoline).[3][9] This transformation is the gateway to a host of subsequent reactions, most notably amide bond formations, which are central to the construction of peptide hybrids and analogs of natural products like duocarmycin.[4]

The Indoline Nitrogen: A Site for Modulation

The secondary amine within the five-membered ring is a nucleophilic site that can be readily functionalized. N-acylation or N-alkylation can be used to introduce side chains, modify solubility, or block this site while other transformations are carried out.[7][10] This allows for a layered synthetic strategy where different parts of the molecule are built out in a controlled sequence.

Key Synthetic Transformations: Protocols and Insights

Protocol 1: Reduction of the Nitro Group via Catalytic Hydrogenation

The conversion of 6-nitroindoline to 6-aminoindoline is arguably its most important reaction. Catalytic hydrogenation is the most common and efficient method, prized for its clean conversion and simple workup.

Causality and Experimental Choice:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction without typically affecting the aromatic ring.[4] A 5-10 mol% loading is standard.

-

Solvent: A polar protic solvent like methanol (MeOH) or ethanol (EtOH) is ideal as it readily dissolves the starting material and the resulting amine, and does not interfere with the catalysis.

-

Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, offering a safe and convenient way to maintain a positive hydrogen pressure.[11] For larger scales, a Parr hydrogenator is recommended.

-

Safety: Pd/C is pyrophoric when dry and mixed with air.[11] It must be handled with care, preferably under an inert atmosphere, and should never be allowed to dry on filter paper in the open air. The reaction vessel must be purged of air before introducing hydrogen to prevent the formation of an explosive mixture.[6]

Step-by-Step Methodology:

-

Vessel Preparation: To a two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Add methanol (approx. 10-20 mL per gram of substrate). Stir to dissolve. If the hydrochloride salt is used, add a mild base like sodium acetate (1.1 eq) to neutralize the HCl and prevent catalyst poisoning.

-

Inerting: Under a gentle flow of nitrogen or argon, carefully add 10% Pd/C (5-10 mol% by weight). Seal the flask with septa.

-

Hydrogenation Setup: Connect one neck of the flask to a vacuum/inert gas line and the other to a balloon filled with hydrogen.

-

Purging: Evacuate the flask under vacuum for 1-2 minutes while stirring, then backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle 3-5 times to ensure all oxygen is removed.

-

Reaction: Allow the reaction to stir vigorously at room temperature under a positive pressure of hydrogen (the balloon should remain inflated).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This is typically complete within 2-6 hours.

-

Workup: Once complete, carefully purge the flask with nitrogen to remove all hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the Celite pad wet with solvent during filtration to prevent the catalyst from igniting in air. Wash the pad thoroughly with additional methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield crude 6-aminoindoline, which can be used directly or purified further by column chromatography.

Protocol 2: N-Acylation of the Indoline Nitrogen

This protocol describes a general method for attaching an acyl group to the indoline nitrogen, a common strategy to protect the amine or to introduce specific side chains.

Causality and Experimental Choice:

-

Acylating Agent: Acyl chlorides or anhydrides are highly reactive and effective for this transformation.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction. This prevents the protonation of the indoline nitrogen, which would render it non-nucleophilic.

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the acylating agent.

Step-by-Step Methodology:

-

Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere flask.

-

Base Addition: Add triethylamine (2.2 eq) to the solution. The first equivalent neutralizes the HCl salt, and the second scavenges the HCl produced by the reaction. Stir for 5 minutes.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material (typically 1-4 hours).

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude N-acyl-6-nitroindoline by flash column chromatography on silica gel.

Application in Medicinal Chemistry: Synthesis of Duocarmycin Analogs

The true power of the 6-nitroindoline scaffold is realized in its application as a key building block for highly potent antitumor agents, such as analogs of CC-1065 and the duocarmycins.[3][9] These natural products function by binding to the minor groove of DNA and alkylating it, leading to cell death.[12] The 6-aminoindoline core (derived from 6-nitroindoline) serves as the DNA-binding "southern" fragment of these molecules.

The general synthetic workflow involves preparing the 6-aminoindoline fragment and coupling it with a separate, synthetically prepared alkylating fragment (the "northern" half), often a cyclopropylpyrroloindole (CPI) unit.[13]

This modular strategy allows chemists to synthesize a library of analogs by varying the structure of either fragment to optimize for potency and selectivity. The cytotoxicity of these compounds is often exceptionally high, with IC₅₀ values in the picomolar to low nanomolar range against various cancer cell lines.[12][13]

| Compound Class | Target | Typical IC₅₀ Range | Reference(s) |

| Duocarmycin/CC-1065 Analogs | DNA Alkylation | 5 pM - 50 nM | [12][13] |

| Nitro-Indole Derivatives | Multiple | 10 µM - 100 µM | [14][15] |

The Key Analogue: 6-Nitroindoline-2-carboxylic Acid

It is essential to discuss 6-nitroindoline-2-carboxylic acid, a closely related and commercially available building block. Extensive literature protocols exist for its synthesis, most commonly via the direct nitration of indoline-2-carboxylic acid.[1][16]

Synthetic Rationale: The protonated indoline nitrogen under strongly acidic conditions (conc. H₂SO₄/HNO₃) acts as a meta-director, favoring the introduction of the nitro group at the C6 position over the C5 position, often with yields around 72% for the desired 6-nitro isomer.[2][16] The carboxylic acid at the C2 position provides an additional, orthogonal handle for derivatization, such as esterification or direct amide coupling, further expanding its synthetic utility.[17]

Spectroscopic Characterization

Confirming the identity and purity of 6-nitroindoline and its derivatives is critical. Below is a summary of characteristic spectroscopic data.

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic Protons: Expect signals in the ~7.0-8.0 ppm range. The proton adjacent to the nitro group will be the most downfield.

-

Indoline Protons: The CH₂ groups will appear as multiplets in the ~3.0-4.0 ppm range.

-

N-H Proton: A broad singlet, typically >5.0 ppm, which is exchangeable with D₂O.

¹³C NMR (DMSO-d₆, 100 MHz):

-

Aromatic Carbons: Signals between ~110-155 ppm. The carbon bearing the nitro group (C6) will be significantly downfield (~140-150 ppm).

-

Indoline Carbons: Aliphatic signals for the two CH₂ groups will appear upfield, typically between ~30-50 ppm.

IR Spectroscopy (ATR):

-

N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks between 2850-3100 cm⁻¹.

-

NO₂ Stretch (Asymmetric/Symmetric): Two strong, characteristic peaks around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block that offers a pre-installed, versatile functional handle on a privileged scaffold. Its true potential is unlocked through the reliable reduction of the nitro group to an amine, providing a critical entry point for the synthesis of complex and biologically potent molecules. By understanding the principles behind its reactivity and applying robust, field-tested protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics, particularly in the challenging field of oncology.

References

- Chem-Impex International. (n.d.). 6-Nitro-2,3-dihydro-1H-indole hydrochloride.

- BenchChem. (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.

- BenchChem. (2025). An in-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives.

- Stephenson, M. J., et al. (2014). The solid phase synthesis of duocarmycin analogues and the effect of C-terminal substitution on biological activity. University of East Anglia.

- ResearchGate. (n.d.). IC 50 values for compounds 24, 33, 36, 40, 44 and nitroxoline in PC cell lines.

-

PubChem. (n.d.). 6-Nitroindoline. National Center for Biotechnology Information. Retrieved from [Link]

- Tiwari, R. K., et al. (2015).

- Howell, L. (2020). Design and Synthesis of Duocarmycin Analogues for the Treatment of Cancer. UEA Digital Repository.

- Nekkanti, S., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society.

- Boger, D. L., et al. (2000). Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins.

- Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros.

- Creative Biolabs. (n.d.). Duocarmycin Synthesis Service.

- Serra, G., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.

- Gan, X., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.

-

Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]

- ResearchGate. (n.d.). IC 50 values for inhibition of DPPH radical of flavonoids and nitro derivatives.

-

NRO Chemistry. (2021). Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube. Retrieved from [Link]

- ResearchGate. (2007). Hydrogenation on palladium-containing granulated catalysts - 3.

- Çelik, F., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.

- BenchChem. (2025). Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives.

- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen [organic-chemistry.org]

- 5. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. reddit.com [reddit.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 10. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 13. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Genesis and Ascendancy of 6-Nitroindoline: A Technical Guide for Advanced Drug Discovery

Abstract

The 6-nitroindoline scaffold, a seemingly unassuming heterocyclic compound, has emerged as a cornerstone in the synthesis of exceptionally potent, biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and application of 6-nitroindoline compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document eschews a rigid template in favor of a narrative that follows the scientific journey of this remarkable pharmacophore. We will delve into the foundational synthetic strategies, elucidate its critical role in the development of DNA-alkylating antitumor agents, and explore its utility in other advanced applications. This guide is grounded in established scientific literature, providing detailed, field-proven protocols and mechanistic insights to empower the next generation of discovery.

A Historical Perspective: The Emergence of a Privileged Scaffold

The story of 6-nitroindoline is intrinsically linked to the broader history of indole chemistry, which began in the 19th century with the study of the dye indigo. The indole nucleus was first isolated by Adolf von Baeyer in 1866 through the reduction of oxindole. The subsequent development of synthetic methods to construct the indole ring, most notably the Fischer indole synthesis in 1883, paved the way for the exploration of a vast chemical space of indole derivatives.

While early research on indole chemistry was extensive, the specific synthesis and characterization of nitroindoles, and by extension nitroindolines, came later. The direct nitration of the indole ring proved to be a challenging endeavor due to the electron-rich nature of the pyrrole moiety, which is susceptible to polymerization under harsh acidic conditions.

A pivotal moment in the history of nitroindoles arrived with the work of Wayland E. Noland and his collaborators in the mid-20th century. Their systematic investigation into the nitration of indoles and their derivatives provided the first reliable methods for the synthesis of various nitroindole isomers. A landmark 1958 publication by Noland detailed the synthesis of 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole, laying the foundational groundwork for the field. Subsequent work by Noland and Rush in 1966 further elaborated on the nitration of electronegatively substituted indoles, demonstrating the synthesis of dinitroindoles from mononitro precursors.

The synthesis of 6-nitroindole was the critical step that unlocked the potential of the 6-nitroindoline scaffold. The subsequent reduction of the indole's pyrrole ring to an indoline (dihydroindole) ring provided a more stable, three-dimensional structure that would prove to be ideal for specific biological interactions. This seemingly simple structural modification from the aromatic 6-nitroindole to the saturated 6-nitroindoline was a key development that propelled this class of compounds into the realm of high-stakes drug discovery.

Synthetic Strategies: Mastering the Construction of the 6-Nitroindoline Core

The synthesis of 6-nitroindoline and its derivatives is a critical aspect of their application in drug development. The two primary strategies for accessing the 6-nitroindoline core are through the direct nitration of an indoline precursor or by building the ring system from an acyclic starting material. The choice of method often depends on the desired substitution pattern and stereochemistry.

Direct Nitration of Indoline Derivatives

A common and straightforward approach to 6-nitroindoline-2-carboxylic acid involves the direct electrophilic nitration of commercially available indoline-2-carboxylic acid.[1] The reaction is typically carried out in a strong acidic medium, such as a mixture of concentrated nitric acid and sulfuric acid. The protonated nitrogen of the indoline ring acts as a meta-directing group, favoring the introduction of the nitro group at the C-6 position.[1] However, this method can produce a mixture of isomers, with the 5-nitro isomer being a significant byproduct, necessitating careful purification.[2]

-

Materials:

-

Indoline-2-carboxylic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (d 1.5 g/cm³)

-

Crushed Ice

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.

-

Slowly add concentrated nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature is maintained between -20 °C and -10 °C.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for 30 minutes.

-

Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.

-

Adjust the pH of the aqueous phase to 4.5–5.0 with a cooled aqueous sodium hydroxide solution.

-

Extract the pH-adjusted aqueous phase multiple times with ethyl acetate.

-

Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.[3]

-

Chiral Pool Synthesis from L-Phenylalanine

For applications where stereochemistry is crucial, such as in the synthesis of natural product analogs, a chiral pool approach starting from an amino acid like L-phenylalanine is preferred. This enantioselective synthesis yields (S)-6-nitroindoline-2-carboxylic acid.[4]

This is a multi-step synthesis that generally involves:

-

Dinitration of L-Phenylalanine: L-phenylalanine is treated with a mixture of concentrated nitric and sulfuric acids to yield 2,4-dinitro-L-phenylalanine.[5]

-

Intramolecular Cyclization: The dinitrated intermediate undergoes an intramolecular nucleophilic aromatic substitution to form the indoline ring. This cyclization is often promoted by a base.[6]

Synthesis of the Parent 6-Nitroindoline

The parent 6-nitroindoline is a key intermediate and can be synthesized from 6-nitroindole. The critical step is the selective reduction of the pyrrole double bond without reducing the nitro group.

-

Materials:

-

6-Nitroindole

-

Ethanol or Methanol

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen Gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

-

Procedure:

-

Dissolve 6-nitroindole (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Seal the flask and purge the system with hydrogen gas.

-

Maintain a hydrogen atmosphere (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 6-nitroindoline.

-

Note: Catalytic hydrogenation is a powerful but potentially hazardous technique. Appropriate safety precautions must be taken. Alternative reducing agents such as stannous chloride (SnCl₂) in hydrochloric acid can also be employed for the reduction of nitroindoles.[7]

The Cornerstone of Potent Antitumor Agents: Duocarmycin and CC-1065 Analogs

The most significant application of 6-nitroindoline derivatives lies in their role as key precursors for the synthesis of analogs of the duocarmycin and CC-1065 families of natural products.[5] These compounds are exceptionally potent antitumor antibiotics that exert their cytotoxic effects through a unique mechanism of DNA alkylation.[8]

Mechanism of Action: DNA Minor Groove Alkylation

The cytotoxicity of duocarmycin and CC-1065 analogs stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner, with a preference for AT-rich regions.[8][9][10] This process can be broken down into two key steps:

-

DNA Minor Groove Binding: The curved shape of the duocarmycin and CC-1065 analogs allows for a snug fit into the minor groove of the DNA double helix. This non-covalent binding is driven by van der Waals forces and hydrogen bonding.[11]

-

Irreversible DNA Alkylation: Once positioned within the minor groove, a highly reactive cyclopropane ring on the drug molecule is activated. This activation is thought to be induced by a conformational change in the drug upon binding to DNA.[12] The activated cyclopropane then irreversibly alkylates the N3 position of an adenine base.[9] This covalent bond formation permanently alters the structure of the DNA.

The resulting DNA damage disrupts critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[8]

Role of 6-Aminoindoline in Drug Synthesis

The 6-nitroindoline moiety is a crucial building block in the synthesis of these potent antitumor agents because the nitro group can be readily reduced to an amino group. This amino group then serves as a handle for coupling the DNA-binding portion of the molecule (derived from 6-aminoindoline) to the DNA-alkylating portion.

-

Materials:

-

6-Nitroindoline-2-carboxylic acid

-

Methanol or Ethanol

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen Gas (H₂) source

-

-

Procedure:

-

Dissolve 6-nitroindoline-2-carboxylic acid (1.0 eq) in methanol or ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C (10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 6-aminoindoline-2-carboxylic acid.[9]

-

Expanding Horizons: Other Applications of 6-Nitroindoline Derivatives

While their role in anticancer drug development is paramount, 6-nitroindoline derivatives have also found applications in other areas of chemical biology and materials science.

Photocleavable Protecting Groups ("Caged" Compounds)

Nitroindoline derivatives can function as photoremovable protecting groups, also known as "caged" compounds. These molecules are designed to release a biologically active compound upon irradiation with light. This technology allows for precise spatial and temporal control over the release of molecules like neurotransmitters, amino acids, and drugs, making them invaluable tools in neuroscience and cell biology research. While the 7-nitroindoline scaffold has been more extensively studied for this purpose, the underlying photochemical principles are applicable to 6-nitroindoline derivatives. The caged molecule is typically attached to the indoline nitrogen, and photolysis cleaves this bond, liberating the active molecule.

Conclusion and Future Outlook

From its origins in the systematic study of indole chemistry to its current status as a privileged scaffold in the synthesis of life-saving medicines, the journey of 6-nitroindoline is a testament to the power of fundamental organic chemistry research. The unique electronic and structural properties imparted by the nitro group at the 6-position have enabled the development of highly potent and selective therapeutic agents. The ability to readily convert the nitro group to an amine provides a versatile synthetic handle for the construction of complex molecular architectures.

The future of 6-nitroindoline chemistry remains bright. As our understanding of disease biology deepens, the demand for novel, highly specific therapeutic agents will continue to grow. The 6-nitroindoline scaffold, with its proven track record in modulating DNA-protein interactions, is well-positioned to be a key player in the development of next-generation targeted therapies. Furthermore, the exploration of its potential in other areas, such as photopharmacology and materials science, is still in its early stages and holds significant promise. This guide serves as a foundation for researchers to build upon, innovate, and continue to unlock the full potential of this remarkable class of compounds.

References

-

Creative Diagnostics. (n.d.). Duocarmycin-Based ADCs. Retrieved January 19, 2026, from [Link]

-

Boger, D. L. (1995). CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents. Proceedings of the National Academy of Sciences, 92(9), 3642–3649. [Link]

-

Boger, D. L. (1997). Catalysis of the CC-1065 and duocarmycin DNA alkylation reaction: DNA binding induced conformational change in the agent results in activation. Bioorganic & Medicinal Chemistry, 5(2), 263–276. [Link]

-

Gotte, G., & Iovino, M. (2024). A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. International Journal of Molecular Sciences, 25(19), 11487. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 6-Nitroindoline-2-carboxylic Acid.

- BenchChem. (2025). Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives.

- Noland, W. E., & Smith, L. R. (1962). Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry, 27(12), 4249-4256.

- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.

-

Boger, D. L., & Johnson, D. S. (2008). Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065. Accounts of Chemical Research, 41(1), 31–40. [Link]

-

Creative Biolabs. (n.d.). Duocarmycin Synthesis Service. Retrieved January 19, 2026, from [Link]

- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70–77.

- Noland, W. E., Smith, L. R., & Johnson, D. C. (1963). Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry, 28(8), 2262-2266.

- BenchChem. (2025). Application Notes and Protocols: Nitroindoline-Based Photolabile Protecting Groups for Carboxylic Acids.

- BenchChem. (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.

-

ADC Review. (2019, March 23). What are Duocarmycin analogues?. Retrieved January 19, 2026, from [Link]

-

Williams, C. R., et al. (2024). Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro. International Journal of Molecular Sciences, 25(8), 4342. [Link]

- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid.

- Noland, W. E., & Rieke, R. D. (1962). Nitration of Indoles. I. The Nitration of 2,3-Dimethylindole. The Journal of Organic Chemistry, 27(6), 2250-2252.

- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 6-Nitroindoline-2-carboxylic Acid.

-

Papageorgiou, G., et al. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Molecules, 27(8), 2645. [Link]

- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions.

-

Noland, W. E., Smith, L. R., & Johnson, D. C. (1963). Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

- Noland, W. E., Smith, L. R., & Rush, K. R. (1966). Nitration of Indoles. III. Polynitration of 2-Alkylindoles. The Journal of Organic Chemistry, 31(1), 65-69.

- Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology. Wiley-VCH.

-

Papageorgiou, G., et al. (2015). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. Frontiers in Cellular Neuroscience, 9, 416. [Link]

-

Hagen, V., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(9), 8685–8695. [Link]

-

Ge, D., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20(7), 1493–1499. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

Ge, D., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved January 19, 2026, from [Link]

- Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577.

-

Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Noland, W. E. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(17), 4764–4764. [Link]

-

PubChem. (n.d.). 6-Nitro-1H-indole. Retrieved January 19, 2026, from [Link]

Sources

- 1. mt.com [mt.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]

- 11. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 12. researchwith.stevens.edu [researchwith.stevens.edu]

Introduction: Navigating the Pre-formulation Landscape of 6-Nitroindoline Hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 6-Nitroindoline Hydrochloride

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indoline scaffold, functionalized with a key nitro group, makes it a valuable precursor for synthesizing a diverse range of biologically active molecules. However, the successful transition of any novel compound from a laboratory curiosity to a viable clinical candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers that dictate bioavailability, formulation strategies, and ultimately, therapeutic efficacy.

This guide provides a comprehensive, field-proven framework for characterizing the solubility and stability of this compound. We move beyond mere data reporting to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and execute robust, self-validating studies. The protocols and insights herein are designed to build a foundational understanding of the molecule's behavior, enabling informed decision-making throughout the development lifecycle.

Core Physicochemical Properties: The Blueprint of Behavior

Before delving into complex solubility and stability assessments, a foundational understanding of the molecule's intrinsic properties is essential. These parameters provide the initial clues to its behavior in various environments. While extensive experimental data for this compound is not widely published, we can compile computed properties and data from its free base form to build a working profile.

| Property | Value (Computed/Estimated) | Source | Significance for Solubility & Stability |

| Molecular Formula | C₈H₉ClN₂O₂ | - | Basic information for all calculations. |

| Molecular Weight | 200.62 g/mol | - | Essential for preparing solutions of known molarity. |

| Appearance | Expected to be a solid. | [1] | Physical state at ambient conditions. Color changes can indicate degradation.[2] |

| pKa (Indoline Nitrogen) | ~3-5 (Predicted) | [1] | The presence of the hydrochloride salt implies the indoline nitrogen is protonated. The pKa dictates the pH range over which the compound remains ionized, which significantly impacts aqueous solubility. |

| Hazard Statements | H302, H312, H315, H319, H332, H335 | [3] | Harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. Dictates necessary handling precautions. |

Solubility Profile: Predicting and Quantifying Dissolution

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[4] As a hydrochloride salt, this compound is engineered for enhanced aqueous solubility compared to its free base. However, its overall solubility is a complex interplay between its ionized state, the nitroaromatic system, and the chosen solvent.

Theoretical Solubility Considerations

-

Aqueous Solubility: The hydrochloride salt form ensures that the indoline nitrogen is protonated, rendering the molecule ionic and thus more soluble in polar protic solvents like water. However, this solubility is highly pH-dependent. In basic solutions (pH well above the pKa), the compound will deprotonate to its less soluble free base form, potentially leading to precipitation. Therefore, buffered aqueous systems are recommended for formulation.

-

Organic Solvents:

-

Polar Aprotic Solvents (DMSO, DMF): High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to solvate both the ionic and organic parts of the molecule.[2] These are common choices for preparing high-concentration stock solutions for biological screening.

-

Alcohols (Ethanol, Methanol): Good to moderate solubility is anticipated in polar protic solvents like ethanol and methanol.

-

Non-polar Solvents (Hexane, Toluene): Poor solubility is expected in non-polar solvents, as they cannot effectively solvate the ionic hydrochloride portion of the molecule.

-

Data Summary: Qualitative Solubility

The following table provides a guideline for the expected solubility of this compound. It is imperative to experimentally verify these values for any specific application.

| Solvent | Type | Expected Solubility | Rationale & Application |

| Water / PBS (pH < 7) | Polar Protic | High | The hydrochloride salt enhances aqueous solubility. Ideal for many biological assays and initial formulations. |

| DMSO | Polar Aprotic | High | Excellent solvent for creating concentrated stock solutions for long-term storage and serial dilutions.[2] |

| DMF | Polar Aprotic | High | Similar to DMSO, used for stock solution preparation.[2] |

| Ethanol | Polar Protic | Moderate to High | Useful for formulations where DMSO is not desirable. |

| Methanol | Polar Protic | Moderate to High | A common laboratory solvent for analysis and purification. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Often used as a mobile phase component in HPLC analysis. |

| Dichloromethane (DCM) | Non-polar | Low | Limited utility for solubilizing the salt form. |

| Hexane | Non-polar | Very Low / Insoluble | Used in anti-solvent precipitation or washing procedures. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility, which is a critical parameter for pre-formulation studies.[5]

Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.

Causality: This method ensures that the system reaches true thermodynamic equilibrium, providing a solubility value that is independent of dissolution kinetics and reflects the maximum amount of solute a solvent can hold under defined conditions.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent (e.g., water, pH 7.4 phosphate buffer, ethanol). "Excess" is key; undissolved solid must be visible to confirm saturation.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). The extended agitation ensures the dissolution process reaches equilibrium.

-

Sample Collection & Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (PTFE for organic solvents, PVDF for aqueous) into a clean vial. This step is critical to remove all undissolved solids, which would otherwise lead to an overestimation of solubility.

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or a UV-Vis spectrophotometer with a pre-established calibration curve.[4]

-

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Profile and Degradation Pathways

Assessing the chemical stability of a drug candidate is a non-negotiable step in development.[6] Forced degradation (stress testing) is the cornerstone of this assessment, providing critical insights into the molecule's intrinsic stability and helping to identify potential degradation products and pathways.[6][7] This knowledge is essential for developing stability-indicating analytical methods, selecting appropriate storage conditions, and ensuring patient safety.[8]

Key Factors Influencing Stability

Based on the structure of this compound, several degradation pathways can be anticipated:

-

pH-Mediated Hydrolysis: The indoline ring system may be susceptible to hydrolysis under strongly acidic or basic conditions.[2] The stability of hydrochloride salts is often optimal in acidic pH ranges and can decrease as the pH approaches neutrality or becomes basic.[9][10]

-

Oxidation: The electron-rich indoline ring is a potential site for oxidation, which could lead to the formation of the corresponding indole derivative or other oxidized species.[2]

-

Photodegradation: Nitroaromatic compounds are often light-sensitive and can undergo photochemical reactions upon exposure to UV or visible light.[2] This necessitates protection from light during storage and handling.

-

Thermal Decomposition: Elevated temperatures can provide the energy needed to initiate degradation, potentially through cleavage of the C-NO₂ bond or other rearrangements.[2][11]

Potential Degradation Pathways

While specific pathways for this molecule are undocumented, logical degradation routes can be proposed based on chemical principles. These pathways guide the development of analytical methods designed to separate the parent compound from its potential degradants.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Nitroindoline | C8H8N2O2 | CID 29757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. improvedpharma.com [improvedpharma.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. onyxipca.com [onyxipca.com]

- 9. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Analytical Guide to 6-Nitroindoline Hydrochloride

This technical guide serves as a detailed resource for researchers, scientists, and professionals in drug development, providing an in-depth analysis of the spectroscopic data for 6-Nitroindoline Hydrochloride. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a validated framework for the identification, characterization, and quality control of this important synthetic intermediate.

Introduction: The Role and Structure of this compound

6-Nitroindoline is a key heterocyclic building block utilized in the synthesis of a wide range of pharmacologically active compounds, including agents with antimycobacterial and enzymatic inhibitory properties[1]. Its indoline core, functionalized with a nitro group, provides a versatile scaffold for further chemical modification[2]. For handling and solubility purposes, it is often prepared and used as its hydrochloride salt.

Accurate structural confirmation and purity assessment are paramount in drug development. Spectroscopic techniques provide the necessary tools for unambiguous characterization. This guide explains the spectral features of the parent compound, 6-Nitroindoline, and critically, describes the expected spectral changes upon its conversion to the hydrochloride salt, providing a complete analytical picture.

Core Molecular Data (Free Base)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₂O₂ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| IUPAC Name | 6-nitro-2,3-dihydro-1H-indole | [3] |

| CAS Number | 19727-83-4 |[3] |

Caption: Simplified MS fragmentation pathway.

Experimental Protocol: LC-MS Analysis

This protocol is designed for the accurate mass determination and purity analysis of this compound.

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a stock concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.

-